molecular formula C4H7NO3 B2514131 (S)-4-(Hydroxymethyl)oxazolidin-2-one CAS No. 144542-44-9

(S)-4-(Hydroxymethyl)oxazolidin-2-one

Cat. No. B2514131
CAS RN: 144542-44-9
M. Wt: 117.104
InChI Key: MEXGFDVEUOGVFI-VKHMYHEASA-N
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Description

(S)-4-(Hydroxymethyl)oxazolidin-2-one, also known as HMOX, is a synthetic compound with a variety of applications in scientific research. It is an important intermediate in organic synthesis and is used in the synthesis of various compounds and pharmaceuticals. HMOX is also used as a building block in the development of novel drugs and as a catalyst in organic reactions. HMOX has been studied extensively in recent years, with research into its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

(S)-4-(Hydroxymethyl)oxazolidin-2-one serves as a key intermediate in the synthesis of multifunctional compounds, including bi- and tri-functional alcohols with oxazolidinone moieties. These syntheses are facilitated under mild conditions, highlighting the compound's versatility in organic chemistry (Yoshiaki Yoshida & T. Endo, 2021). Additionally, the compound's role in the enzymatic synthesis of oxazolidin-2-one derivatives using immobilized lipases suggests its potential in green chemistry applications, offering an environmentally friendly alternative to traditional chemical synthesis methods (G. Yadav & Sandip V. Pawar, 2014).

Biological and Pharmacological Activities

Research has also delved into the biological and pharmacological activities of oxazolidinone derivatives. For example, 5-(carbamoylmethylene)-oxazolidin-2-ones have shown promise in inducing apoptosis in cancer cell lines through mechanisms triggered by increased ROS levels and mitochondrial dysfunction. These findings underscore the potential of oxazolidin-2-one derivatives in cancer therapy, highlighting the need for further investigation into their mechanism of action and therapeutic efficacy (B. Armentano et al., 2020).

Novel Compound Development

The chemical versatility of this compound is also evident in its application in the development of novel compounds with potential therapeutic uses. For instance, chimeric compounds comprising 5-hydroxymethyl-oxazolidinone and tetracyclic-quinolone moieties have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a dual mode of action as inhibitors of topoisomerases IV and protein synthesis (O. Phillips & L. Sharaf, 2009).

Mechanism of Action

properties

IUPAC Name

(4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXGFDVEUOGVFI-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144542-44-9
Record name (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
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